N-Isopropyliodoacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropyliodoacetamide can be synthesized through the iodination of N-isopropylacetamide. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the acetamide structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyliodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-isopropylacetamide.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation, although this is less common.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Various substituted acetamides depending on the nucleophile used.
Reduction: N-isopropylacetamide.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-Isopropyliodoacetamide has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Isopropyliodoacetamide involves its ability to alkylate thiol groups in proteins. This alkylation prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The compound targets cysteine residues in proteins, leading to covalent modification and inhibition of enzymatic activity .
Comparison with Similar Compounds
Iodoacetamide: Similar in structure but lacks the isopropyl group.
Chloroacetamide: Contains a chlorine atom instead of iodine.
Bromoacetamide: Contains a bromine atom instead of iodine.
Uniqueness: N-Isopropyliodoacetamide is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other halogenated acetamides .
Properties
IUPAC Name |
2-iodo-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXHNCAXOMLMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230806 | |
Record name | N-Isopropyliodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80935-13-3 | |
Record name | N-Isopropyliodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropyliodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Isopropyliodoacetamide interact with proteins and why is this useful for microsequencing?
A1: this compound (NIPIA) specifically targets cysteine residues in proteins. It works by alkylating the sulfhydryl (-SH) group present in cysteine. [] This modification is particularly useful for microsequencing because:
- Improved Signal Clarity: The phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine (PTH-Cys(NIPCAM)) produces a distinct and sharp peak during High-Performance Liquid Chromatography (HPLC) analysis. []
- Reduced Interference: The unique elution time of PTH-Cys(NIPCAM) on HPLC, between PTH-Tyrosine and PTH-Proline, minimizes overlap with other amino acid derivatives, leading to clearer identification and higher sensitivity during microsequence analysis. []
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